2-(2-Chloro-5-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
CAS No.: 313662-59-8
Cat. No.: VC21466983
Molecular Formula: C16H14ClN3O4S
Molecular Weight: 379.8g/mol
* For research use only. Not for human or veterinary use.
![2-(2-Chloro-5-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide - 313662-59-8](/images/no_structure.jpg)
Specification
CAS No. | 313662-59-8 |
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Molecular Formula | C16H14ClN3O4S |
Molecular Weight | 379.8g/mol |
IUPAC Name | 2-[(2-chloro-5-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Standard InChI | InChI=1S/C16H14ClN3O4S/c17-11-6-5-8(20(23)24)7-10(11)15(22)19-16-13(14(18)21)9-3-1-2-4-12(9)25-16/h5-7H,1-4H2,(H2,18,21)(H,19,22) |
Standard InChI Key | PPKJBVQPDMHQFE-UHFFFAOYSA-N |
SMILES | C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C(=O)N |
Canonical SMILES | C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C(=O)N |
Introduction
Chemical Structure and Properties
Structural Characteristics
2-(2-Chloro-5-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is characterized by the following key structural elements:
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A tetrahydrobenzo[b]thiophene core framework
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A 2-chloro-5-nitrobenzamido moiety attached at the 2-position
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A carboxamide group at the 3-position
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A partially saturated six-membered ring
The molecular formula is C16H14ClN3O4S, which includes a thiophene-based heterocyclic core connected to a chloro-nitro-substituted benzamide group. The structural arrangement creates a molecule with potential hydrogen bond donor and acceptor sites that may play crucial roles in its biochemical interactions .
Physicochemical Properties
Based on the properties of similar tetrahydrobenzo[b]thiophene derivatives, the following physicochemical properties can be inferred for 2-(2-Chloro-5-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide:
The presence of both polar functional groups (nitro, amide) and hydrophobic regions creates an amphipathic character, which may contribute to its biological activities by facilitating interactions with various cellular targets .
Synthesis Methods
General Synthetic Approaches
The synthesis of 2-(2-Chloro-5-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically follows a multi-step approach, drawing parallels from established methodologies for related tetrahydrobenzo[b]thiophene derivatives. Based on the literature, the synthesis can be achieved through the following general pathway:
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Preparation of the tetrahydrobenzo[b]thiophene core
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Installation of functional groups at the 2- and 3-positions
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Introduction of the 2-chloro-5-nitrobenzamido moiety
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Conversion of the ester group to a carboxamide
Detailed Synthetic Procedure
Drawing from synthetic methodologies for similar compounds, a potential synthesis route for 2-(2-Chloro-5-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide may involve:
Synthesis of Core Structure
The initial step involves the preparation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate through a Gewald reaction, which typically employs cyclohexanone and ethyl cyanoacetate as starting materials . This reaction yields the tetrahydrobenzo[b]thiophene core with an amino group at the 2-position and an ester group at the 3-position.
Characterization
The synthesized compound can be characterized through various analytical techniques:
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NMR Spectroscopy: 1H NMR would show characteristic signals for the amide NH (around 11-13 ppm), aromatic protons of the benzamido group (7.5-8.5 ppm), carboxamide NH2 (around 7.0-7.5 ppm), and the cyclohexane ring protons (1.5-3.0 ppm) .
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IR Spectroscopy: Expected to show absorption bands for NH stretching (3300-3500 cm-1), C=O stretching for amide groups (1650-1700 cm-1), and NO2 stretching (1500-1550 cm-1 and 1300-1370 cm-1) .
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Mass Spectrometry: HRMS analysis would confirm the molecular formula by providing an accurate molecular ion peak corresponding to C16H14ClN3O4S .
Biological Activities
Antibacterial Properties
Based on studies of structurally similar tetrahydrobenzo[b]thiophene derivatives, 2-(2-Chloro-5-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide may possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The nitro and chloro substituents on the benzamido group are particularly noteworthy, as they have been associated with enhanced antibacterial efficacy in similar compounds.
The following table summarizes the predicted antibacterial activity based on structurally similar compounds:
The antibacterial mechanism may involve interaction with bacterial proteins such as MsbA, as suggested by molecular docking studies on similar compounds . The 2-chloro-5-nitrobenzamido group may enhance binding to bacterial target proteins through electrostatic interactions and hydrogen bonding.
Anti-inflammatory Activity
Tetrahydrobenzo[b]thiophene derivatives have demonstrated anti-inflammatory properties, with particular efficacy shown by compounds containing benzamido substituents . The anti-inflammatory activity is often associated with the activation of nuclear factor (erythroid-derived 2)-like 2 (NRF2), which regulates the expression of antioxidant proteins that protect against oxidative damage and inflammation .
Based on structural features, 2-(2-Chloro-5-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide may exert anti-inflammatory effects through:
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Inhibition of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α)
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Reduction of inflammatory mediators (PGE2, COX-2, NF-κB)
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Activation of antioxidant pathways via NRF2 stimulation
Antioxidant Activity
The tetrahydrobenzo[b]thiophene scaffold has shown potential antioxidant properties, particularly when functionalized with electron-withdrawing groups . The 2-chloro-5-nitrobenzamido moiety in the target compound may contribute to its antioxidant capacity by stabilizing radical intermediates formed during redox processes.
Studies on similar compounds have demonstrated that tetrahydrobenzo[b]thiophene derivatives can disrupt the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, thereby promoting the activity of NRF2 as a transcription factor for antioxidant genes .
Structure-Activity Relationship (SAR)
Key Structural Features and Their Contributions
The biological activity of 2-(2-Chloro-5-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can be attributed to specific structural elements:
Molecular Docking Studies
Molecular docking studies of similar tetrahydrobenzo[b]thiophene derivatives have provided insights into their binding interactions with various target proteins. For antibacterial activity, docking studies with MsbA from Salmonella typhimurium have shown that the thiophene moiety plays a crucial role in stabilizing the molecule's conformation within the active site .
The predicted binding interactions for 2-(2-Chloro-5-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide include:
Protein Target | Binding Site | Key Interactions | Predicted Binding Energy |
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MsbA (Antibacterial) | Active residue (Tyr-351) | Thiophene ring interaction, hydrogen bonding via amide groups | -7.0 to -8.0 kcal/mol |
KEAP1 (Antioxidant) | Kelch domain | Hydrogen bonding via nitro and amide groups | -6.0 to -7.0 kcal/mol |
Tubulin (Anticancer) | Colchicine binding site | π-stacking via aromatic rings, hydrogen bonding via amide groups | -6.5 to -7.5 kcal/mol |
Future Research Directions
Structural Modifications for Enhanced Activity
Based on the structure-activity relationships observed in similar compounds, several modifications could potentially enhance the biological activity of 2-(2-Chloro-5-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide:
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Substitution at the 6-Position: Introduction of a methyl or phenyl group at the 6-position of the tetrahydrobenzo[b]thiophene core could enhance lipophilicity and potency .
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Modification of the Benzamido Group: Replacing the 2-chloro-5-nitro substitution pattern with other electron-withdrawing groups could provide analogs with modified spectra of activity .
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Bioisosteric Replacement: Replacing the carboxamide with other hydrogen bond donors/acceptors such as oxadiazole or tetrazole could potentially improve pharmacokinetic properties .
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